

An In-depth Technical Guide to 4,4'-Dithiobisbenzoic Acid (DTBA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4'-Dithiobisbenzoic acid**

Cat. No.: **B013565**

[Get Quote](#)

CAS Number: 1155-51-7

This technical guide provides a comprehensive overview of **4,4'-Dithiobisbenzoic acid** (DTBA), also known as 4,4'-dithiodibenzoic acid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and various applications, with a focus on its relevance in biomedical and materials science research.

Core Chemical and Physical Properties

4,4'-Dithiobisbenzoic acid is a disulfide-containing aromatic carboxylic acid. Its structure, featuring two benzoic acid moieties linked by a disulfide bond, imparts unique chemical reactivity and makes it a valuable building block in supramolecular chemistry and materials science.

Table 1: Physicochemical Properties of **4,4'-Dithiobisbenzoic Acid**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	Value
CAS Number	1155-51-7
Molecular Formula	C ₁₄ H ₁₀ O ₄ S ₂
Molecular Weight	306.36 g/mol
Appearance	White to pale yellow or pale orange solid/crystalline powder
Melting Point	317-320 °C (decomposes)
Boiling Point (Predicted)	525.2 ± 35.0 °C
Density (Predicted)	1.53 ± 0.1 g/cm ³
pKa (Predicted)	3.58 ± 0.10
Solubility	Slightly soluble in DMF, DMSO, and heated methanol

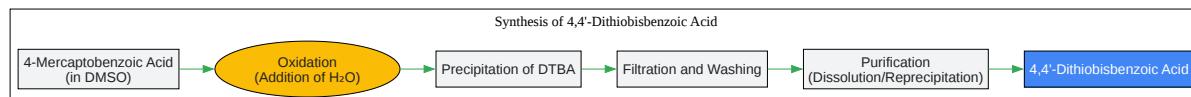
Table 2: Chemical Identifiers for **4,4'-Dithiobisbenzoic Acid**[\[1\]](#)[\[2\]](#)

Identifier	Value
IUPAC Name	4-[(4-carboxyphenyl)disulfanyl]benzoic acid
InChI	InChI=1S/C14H10O4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H, (H,15,16)(H,17,18)
InChIKey	GAMSSMZJKUMFEY-UHFFFAOYSA-N
SMILES	C1=CC(=CC=C1C(=O)O)SSC2=CC=C(C=C2)C(=O)O
Synonyms	4,4'-Dithiodibenzoic acid, Bis(4-carboxyphenyl) disulfide, p-Carboxyphenyl disulfide

Synthesis and Characterization

The primary route for the synthesis of **4,4'-Dithiobisbenzoic acid** is through the oxidation of its corresponding thiol, 4-mercaptopbenzoic acid.

Experimental Protocol: Synthesis via Oxidation of 4-Mercaptobenzoic Acid


This protocol outlines a general procedure for the synthesis of DTBA.

Materials:

- 4-Mercaptobenzoic acid
- Dimethyl sulfoxide (DMSO)
- Deionized water
- Hydrochloric acid (HCl)

Procedure:

- Dissolve 4-mercaptobenzoic acid in a minimal amount of DMSO.
- Slowly add deionized water to the solution while stirring. The formation of a white precipitate indicates the oxidation of the thiol to the disulfide.
- Continue stirring at room temperature for 24 hours to ensure complete reaction.
- Collect the precipitate by filtration.
- Wash the precipitate thoroughly with deionized water to remove any residual DMSO.
- To further purify the product, the precipitate can be dissolved in a dilute basic solution and then re-precipitated by the addition of hydrochloric acid.
- Filter the purified product, wash with deionized water until the washings are neutral, and dry under vacuum.

[Click to download full resolution via product page](#)

Fig. 1: Synthesis workflow for **4,4'-Dithiobisbenzoic acid**.

Spectroscopic Data

Characterization of **4,4'-Dithiobisbenzoic acid** is typically performed using standard spectroscopic techniques.

Table 3: Spectroscopic Data for **4,4'-Dithiobisbenzoic Acid**[2][6][7]

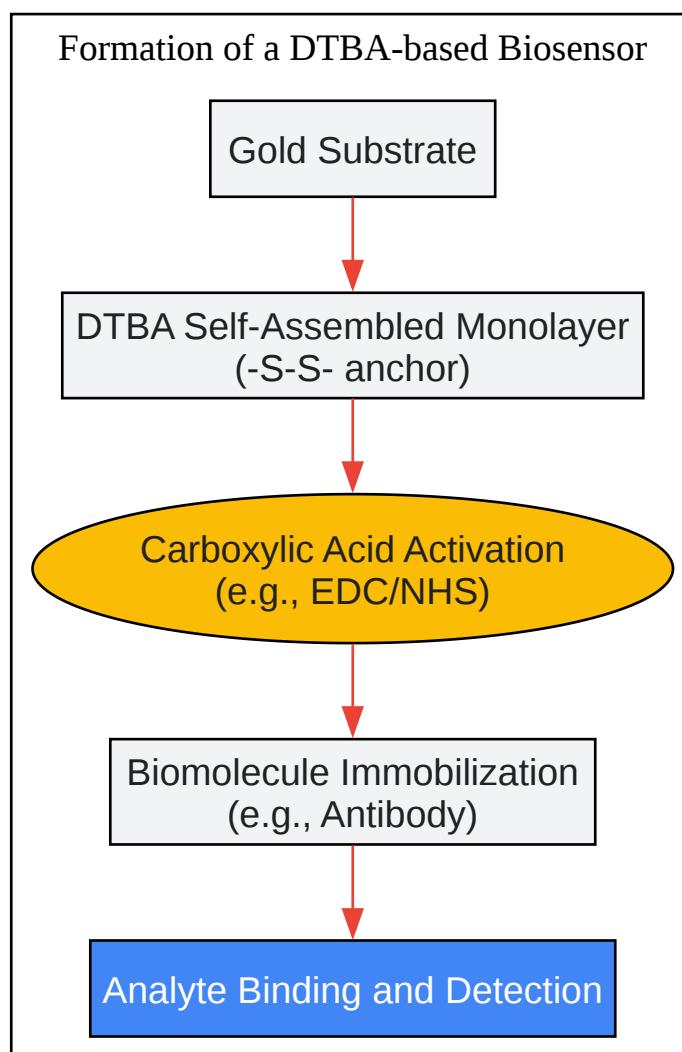
Technique	Key Features
¹ H NMR	Aromatic protons typically appear in the range of 7.5-8.5 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift.
¹³ C NMR	Aromatic carbons will be observed between 120-140 ppm, with the carboxyl carbon appearing downfield (>165 ppm).
FT-IR (KBr)	Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm ⁻¹), a C=O stretch (~1700 cm ⁻¹), and aromatic C=C stretches (~1400-1600 cm ⁻¹).
Mass Spec.	The molecular ion peak [M] ⁺ or protonated molecule [M+H] ⁺ would be observed corresponding to its molecular weight.

Applications in Research and Development

The unique bifunctional nature of DTBA, with its two carboxylic acid groups and a central, cleavable disulfide bond, makes it a versatile molecule in various research and development areas.

Self-Assembled Monolayers (SAMs) for Biosensors

DTBA and its derivatives can form self-assembled monolayers on gold surfaces. The disulfide bond serves as the anchor to the gold, while the carboxylic acid termini can be used to immobilize biomolecules such as enzymes, antibodies, or DNA. This functionalization is a key step in the development of highly sensitive and specific biosensors.


Materials:

- Gold-coated substrate (e.g., glass slide, silicon wafer)
- **4,4'-Dithiobisbenzoic acid**
- 200 proof ethanol
- Tweezers
- Clean, sealable container
- Dry nitrogen gas

Procedure:

- Prepare a dilute solution of DTBA (e.g., 1 mM) in 200 proof ethanol.
- Clean the gold substrate thoroughly (e.g., with piranha solution, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen). Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
- Immerse the clean gold substrate into the DTBA solution in a clean, sealable container.
- Purge the container with dry nitrogen gas to minimize oxidation and seal it.
- Allow the self-assembly to proceed for 24-48 hours at room temperature.

- Remove the substrate from the solution, rinse thoroughly with ethanol to remove non-chemisorbed molecules, and dry under a stream of nitrogen.
- The carboxylic acid groups on the surface are now available for further functionalization, for example, via EDC/NHS chemistry to couple with amine-containing biomolecules.

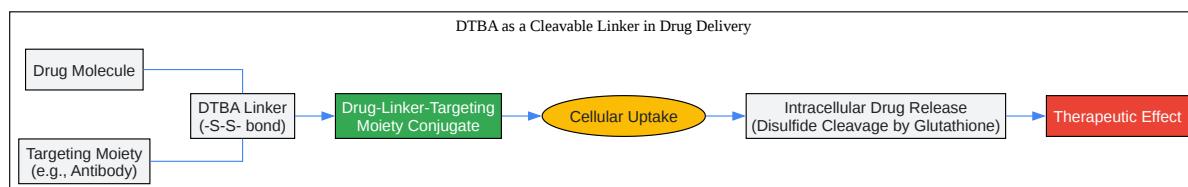

[Click to download full resolution via product page](#)

Fig. 2: Workflow for biosensor fabrication using DTBA SAMs.

Linker in Drug Delivery Systems

The cleavable disulfide bond in DTBA makes it an attractive linker for drug delivery systems. A therapeutic agent can be attached to a targeting moiety (e.g., an antibody or nanoparticle) via a

DTBA-derived linker. The disulfide bond is stable in the bloodstream but can be cleaved by reducing agents such as glutathione, which is present in higher concentrations inside cells, particularly in some tumor microenvironments. This targeted release mechanism can enhance the therapeutic efficacy of a drug while minimizing off-target side effects.

[Click to download full resolution via product page](#)

Fig. 3: Drug release mechanism using a DTBA-based linker.

Building Block for Metal-Organic Frameworks (MOFs)

The carboxylic acid groups of DTBA can coordinate with metal ions to form metal-organic frameworks (MOFs). These are highly porous materials with potential applications in gas storage, catalysis, and separation. The presence of the disulfide bond within the MOF structure offers a site for post-synthetic modification or for creating stimuli-responsive materials.

Biological Activity

While extensive research on the specific biological activities of **4,4'-Dithiobisbenzoic acid** is ongoing, studies on related benzoic acid derivatives suggest potential antimicrobial and cytotoxic properties.

Table 4: Potential Biological Activities (for further investigation)

Activity	Description
Antimicrobial	Benzoic acid and its derivatives are known to possess antimicrobial properties. Further studies are needed to quantify the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of DTBA against various bacterial and fungal strains.
Cytotoxicity	The cytotoxic effects of DTBA on different cancer cell lines and normal cell lines need to be evaluated to determine its potential as an anticancer agent or to understand its toxicity profile. Assays such as the MTT assay can be used to determine the IC ₅₀ values.

Conclusion

4,4'-Dithiobisbenzoic acid is a versatile and valuable compound for researchers in chemistry, materials science, and drug development. Its well-defined structure, with reactive carboxylic acid groups and a cleavable disulfide bond, allows for its use in a wide range of applications, from the creation of functional surfaces for biosensing to the design of sophisticated drug delivery systems and novel porous materials. Further exploration of its biological activities will likely open up new avenues for its application in the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN102249966A - Synthetic method of dithiobenzoic acid - Google Patents [patents.google.com]
- 2. innspub.net [innspub.net]
- 3. sites.ualberta.ca [sites.ualberta.ca]

- 4. Antibacterial activity and mechanisms of D-3263 against *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Stable and Cleavable O-Linked Spacer for Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4,4'-Dithiobisbenzoic Acid (DTBA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013565#4-4-dithiobisbenzoic-acid-cas-number-1155-51-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com